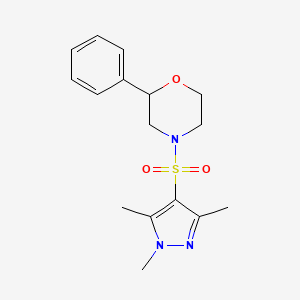

![molecular formula C22H18N2OS B2582853 2-{2-[(4-Methylbenzyl)sulfanyl]phenyl}-5-phenyl-1,3,4-oxadiazole CAS No. 339104-09-5](/img/structure/B2582853.png)

2-{2-[(4-Methylbenzyl)sulfanyl]phenyl}-5-phenyl-1,3,4-oxadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

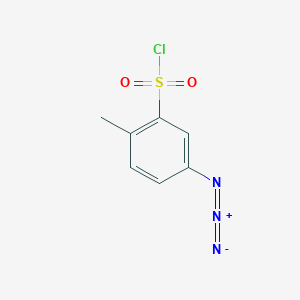

“2-{2-[(4-Methylbenzyl)sulfanyl]phenyl}-5-phenyl-1,3,4-oxadiazole” is a chemical compound . It belongs to the class of 1,3,4-oxadiazoles, which are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles involves several steps. The combined extracts are dried over anhydrous sodium sulfate and evaporated on a rotary evaporator. The residue is then purified by chromatography using petroleum ether–ethyl acetate as eluent .Molecular Structure Analysis

The molecular structure of “this compound” is complex. It consists of a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring system with two nitrogen atoms, one oxygen atom, and two carbon atoms .Aplicaciones Científicas De Investigación

Antitubercular and Antimicrobial Agents

- A study by Karabanovich et al. (2016) developed 5-substituted-2-[(3,5-dinitrobenzyl)sulfanyl]-1,3,4-oxadiazoles as antituberculosis agents. They demonstrated outstanding in vitro activity against various strains of Mycobacterium tuberculosis.

- Faheem (2018) explored the pharmacological potential of 1,3,4-oxadiazole derivatives, including their applications in tumor inhibition and anti-inflammatory actions.

- In another study, Ustabaş et al. (2020) synthesized a compound with 1,3,4-oxadiazole structure and tested its antimicrobial activities.

Agricultural Applications

- Research by Shi et al. (2015) found that sulfone derivatives containing 1,3,4-oxadiazole moieties have good antibacterial activities against rice bacterial leaf blight.

Chemical and Structural Analysis

- Fun et al. (2011) provided a detailed structural analysis of a similar compound, revealing insights into its chemical bonding and molecular interactions.

- Dai et al. (2009) designed and synthesized flexible dicarboxylate ligands, including those with 1,3,4-oxadiazole structures, demonstrating their potential in constructing metal-organic systems.

Therapeutic and Biological Applications

- Puttaswamy et al. (2018) synthesized derivatives of 1,3,4-oxadiazole and evaluated their anti-inflammatory activity.

- Zarghi et al. (2008) developed a series of 1,3,4-oxadiazoles as anticonvulsant agents.

Corrosion Inhibition

- Ammal et al. (2018) and Bouklah et al. (2006) explored the use of 1,3,4-oxadiazole derivatives in corrosion inhibition, demonstrating their effectiveness in protecting metals.

Antioxidant and Antibacterial Properties

- Karanth et al. (2019) synthesized 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives and evaluated their antioxidant and antibacterial activities.

Antidiabetic Potential

- Mohammad et al. (2022) discussed the use of oxadiazoles, including 1,3,4-oxadiazoles, as dipeptidyl peptidase-IV inhibitors in treating type 2 diabetes.

Mecanismo De Acción

Target of Action

Similar compounds have shown anti-microbial and anti-inflammatory activity , suggesting potential targets could be microbial cells or inflammatory pathways.

Mode of Action

Based on the properties of similar compounds, it may interact with its targets by binding to specific receptors or enzymes, thereby modulating their function .

Biochemical Pathways

Similar compounds have been found to improve the oxygen balance and release nitrogen gas during decomposition , suggesting that it may influence oxidative processes.

Result of Action

Based on the properties of similar compounds, it may have anti-microbial and anti-inflammatory effects .

Propiedades

IUPAC Name |

2-[2-[(4-methylphenyl)methylsulfanyl]phenyl]-5-phenyl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2OS/c1-16-11-13-17(14-12-16)15-26-20-10-6-5-9-19(20)22-24-23-21(25-22)18-7-3-2-4-8-18/h2-14H,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDVOBSLIFAISCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=CC=CC=C2C3=NN=C(O3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

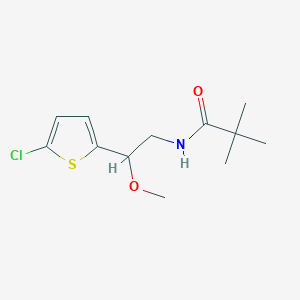

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2582772.png)

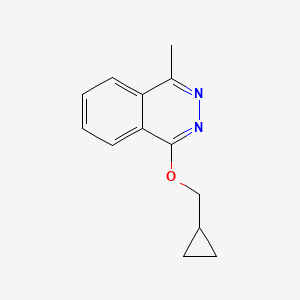

![(2S,3S,4S,5R,6R)-6-[[(3S,6Ar,6bS,8aS,12aS,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B2582773.png)

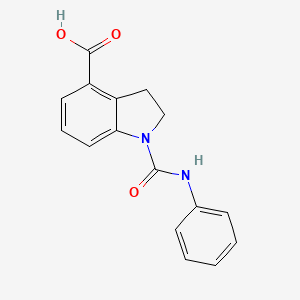

![2-(Benzylsulfanyl)-4-{[3-(trifluoromethyl)benzyl]sulfanyl}thieno[3,2-d]pyrimidine](/img/structure/B2582778.png)

![2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2582781.png)

![3-(1-((2-fluorophenyl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2582783.png)

![N-[(2-chloro-6-fluorophenyl)methyl]pyridin-2-amine hydrochloride](/img/structure/B2582789.png)

![7-(3,4-dimethylbenzoyl)-5-[(3-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2582793.png)